molecular formula C6H12N4 B1676377 Hexamethylenetetramine CAS No. 100-97-0

Hexamethylenetetramine

Cat. No. B1676377
CAS RN: 100-97-0
M. Wt: 140.19 g/mol
InChI Key: VKYKSIONXSXAKP-UHFFFAOYSA-N
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Description

Hexamethylenetetramine, also known as methenamine, hexamine, or Urotropin, is a heterocyclic organic compound with the formula (CH2)6N4 . This white crystalline compound is highly soluble in water and polar organic solvents . It has a cage-like structure similar to adamantane .


Synthesis Analysis

Hexamethylenetetramine was discovered by Aleksandr Butlerov in 1859 . It is prepared industrially by combining formaldehyde and ammonia . The reaction can be conducted in gas phase and in solution .


Molecular Structure Analysis

The molecule has a tetrahedral cage-like structure, similar to adamantane . Four vertices are occupied by nitrogen atoms, which are linked by methylene groups .


Chemical Reactions Analysis

Hexamethylenetetramine is a versatile reagent in organic synthesis . In particular, in the Duff and Sommelet reactions hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .


Physical And Chemical Properties Analysis

Hexamethylenetetramine is a white crystalline solid with a fishy, ammonia-like odor . It has a density of 1.33 g/cm3 (at 20 °C), and it sublimes at 280 °C . It is soluble in water, chloroform, methanol, ethanol, acetone, benzene, and xylene .

Scientific Research Applications

Organic Synthesis

Hexamethylenetetramine plays a significant role in modern organic synthesis. Its versatility as a reagent has been emphasized, highlighting its contribution to the advancement of synthetic methodologies over the past decades (Kaur & Kishore, 2013).

Astrophysical Significance

Research suggests that hexamethylenetetramine could be a potential constituent in several objects in space, including comets or Titan's atmosphere. It's postulated to be present in the interstellar medium as an organic residue of ice irradiation, emphasizing its relevance in astrochemistry (Pirali et al., 2014).

Physical Property Analysis

A study on the physical properties of hexamethylenetetramine aqueous solutions, such as density, speed of sound, viscosity, and surface tension, sheds light on the interactions between hexamethylenetetramine and water molecules. This research is crucial for understanding the type of molecular interactions occurring in solutions (Gómez‐Díaz, Navaza, & Rumbo, 2018).

Crystallography and Structure

Studies on the crystal structure of hexamethylenetetramine provide insights into its molecular and crystal symmetry, which is pivotal for understanding lattice vibrations in molecular crystals. Such research contributes significantly to the field of crystallography (Becka & Cruickshank, 1963).

Coordination Chemistry

Hexamethylenetetramine's ability to form coordination compounds with many inorganic elements has been extensively studied. Its role as a model ligand in coordination chemistry, particularly in forming complexes with different metal salts, is of significant interest (Jiang & Ba, 2018).

Catalysis in Chemical Reactions

The compound has been identified as an effective catalyst in certain chemical reactions, such as the Baylis-Hillman reaction. This application showcases its utility in facilitating chemical processes and synthesis (Souza et al., 2004).

Electrochemistry

ApplicationsHexamethylenetetramine has been used in the preparation of electrocatalysts for oxygen reduction reactions, demonstrating its potential in electrochemical applications. This usage highlights its versatility in fields beyond traditional chemical synthesis (Li et al., 2011).

Safety And Hazards

Hexamethylenetetramine is highly combustible and harmful . It is advised to avoid dust formation, inhalation, ingestion, and contact with skin and eyes . It should be stored in a well-ventilated place and kept away from heat and sources of ignition .

Future Directions

Hexamethylenetetramine is a synthetically versatile reagent used in organic synthesis during the last years . It is the starting material for two classic secondary explosives, RDX and HMX . It is also being explored for use in new ionic liquids .

properties

IUPAC Name

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
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InChI

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2
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InChI Key

VKYKSIONXSXAKP-UHFFFAOYSA-N
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Canonical SMILES

C1N2CN3CN1CN(C2)C3
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Molecular Formula

C6H12N4
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DSSTOX Substance ID

DTXSID6020692
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Molecular Weight

140.19 g/mol
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Physical Description

Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Colourless or white crystalline powder, White, crystalline powder or colorless, lustrous crystals; [HSDB], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.
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Boiling Point

Sublimes (NTP, 1992)
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Flash Point

482 °F (NTP, 1992), 482 °F, 250 °C (482 °F) - closed cup, 250 °C c.c.
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Solubility

>21 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 302,300 mg/L at 25 °C, Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether., At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature., Freely soluble in water; practically insoluble in petroleum ether, For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page., 449 mg/mL at 12 °C, Solubility in water: good
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Density

1.35 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3394 g/cu cm at 22 °C, Density: 1.27 at 25 °C, 1.33 g/cm³
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Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air = 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

0.004 [mmHg], 6.1X10-4 mm Hg at 25 °C
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Mechanism of Action

Methenamine does not have antibacterial properties in an alkaline environment (pH≥6); however, in a more acidic environment (pH<6), methenamine is hydrolyzed to formaldehyde. (1) Formaldehyde is considered to be highly bactericidal. (1) Formaldehyde has nonspecific antibacterial activity and works by denaturing proteins and nucleic acid of bacteria. (1) Certain bacteria such as Proteus sp. can alkalize urine, inhibiting the beneficial activity of formaldehyde. (1) The key role of the salt component of the drug, for example hippuric acid, is to maintain the acidic state of the urine. (1)
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Product Name

Methenamine

Color/Form

Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra., Colorless crystalline solid, Colorless, lustrous crystals or white crystalline powder, White, crystalline powder or colorless, lustrous crystals

CAS RN

100-97-0
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Record name HEXAMETHYLENETETRAMINE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

536 °F (sublimes) (NTP, 1992), Sublimes at about 260 °C without melting and with partial decomposition, Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/, Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/, > 250 °C
Record name HEXAMETHYLENETETRAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3581
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHENAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Further exemplary quaternary ammonium compounds include benzalkonium chlorides, substituted benzalkonium chlorides, cetylpyridinium chloride, N-(3-chloroallyl) hexaminium chloride, domiphen bromide, benzethonium chloride, and methylbenzethonium chloride. Monoalkyltrimethyl ammonium salts include cetyltrimethyl ammonium bromide, alkyltrimethyl ammonium chloride, alkylaryltrimethyl ammonium chloride, and cetyl-dimethyl ethyl ammonium bromide. Exemplary monoalkyldimethylbenzyl ammonium salts include alkyldimethylbenzyl ammonium chlorides such as those sold under the names BTC 824, Hyamine 3500, Cyncal Type 14, and Catigene. Additionally included are substituted benzyl quaternary ammonium compounds including dodecyldimethyl-3, 4-dichlorobenzyl ammonium chloride such as that sold under the name Riseptin. Additionally included are mixtures of alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides such as BTC 2125M, Barquat 4250. Dialkyldimethyl ammonium salts include didecyldimethyl ammonium halides such as those available as Deciquam 222 and Bardac 22, and octyldecyldimethyl ammonium chloride such as those available under the name DTC 812. Heteroaromatic ammonium salts include cetylpyridinium halide, the reaction product of hexamethylenetetramine with 1, 3-dichloropropene to provide cis-isomer 1-(3-chloroallyl)-3, 5, 7-triaza-1-azoniaadamantane, alkyl-isoquinolinium bromide, and alkyldimethyl-naphthylmethyl ammonium chloride. Poly substituted quaternary ammonium salts include alkyldimethylbenzyl ammonium saccarinate and methylethylbenzyl ammonium cyclohexylsulfamate. Bis-quatemary ammonium salts include 1, 10-bis(2-methyl-4-aminoquinolinium chloride)-decane and 1, 6-bis(1-methyl-3-(2, 2, 6-trimethyl cyclohexyl)-propyldimethyl ammonium chloride) hexane. Additionally included are polymeric quaternary ammonium compounds including those available under the names WSCP, Mirapol-A15, and Onamer M.
[Compound]
Name
alkyltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkylaryltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monoalkyldimethylbenzyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyldimethylbenzyl ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
substituted benzyl quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Dialkyldimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
didecyldimethyl ammonium halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
Heteroaromatic ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
cetylpyridinium halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 16
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 17
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 18
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 19
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 20
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 21
[Compound]
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
Monoalkyltrimethyl ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27

Synthesis routes and methods II

Procedure details

To a boiling suspension of 140 ml. of methyl ethyl ketone containing 18.7 g. (0.133 mole) of methenamine is slowly added a hot solution of 20.3 g (0.133 mole) of d-mandelic acid in 50 ml. of methyl ethyl ketone with vigorously stirring. The heat source is removed. The reaction mixture is stirred to room temperature, and then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 3 hours to obtain methenamine dextro-mandelate. mp. 133-4° C [c]D21 + 62.0° (C = 3,H2O)
Quantity
0.133 mol
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
18.7 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a boiling suspension of 160 ml. of methyl ethyl ketone containing 23.0 g. (0.165 mole) of methenamine is slowly added a hot suspension of 25 g. (0.16 mole) of l-mandelate acid in 60 ml. of methyl ethyl ketone. The heat source is removed. The solution is stirred to room temperature, then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of cold methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 4.5 hours to obtain methenamine levo-mandelate. mp. 133.5°-135.5° C [α]D20 -63.3° (C = 3,H2O)
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
23 g
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

C4 (197 mg, 0.201 mmol), EDC hydrochloride (77 mg, 0.401 mmol) and N-hydroxysuccinimide (35 mg, 0.301 mmol) were dissolved in anhydrous dichloromethane (30 ml) and activated ester formation left at room temperature for two hours under argon. To the solution was added E4 (300 mg, 0.211 mmol) and triethylamine (61 mg, 0.602 mmol) and the reaction left overnight at room temperature under argon. The solvents were removed, and the resulting residues purified by gradient silica column chromatography (3-7% methanol in dichloromethane) to yield the title compound as a colourless solid (378 mg, 78%). C119H209N11O37 requires 2384.5. Found ES+: MH22+, 1193.9, MH33+, 796.4. δH (CDCl3) 1.23 (46H, (CH2)19(CH2)2CO, (CH2)4CH), 1.44 (72H, br+m, (Me)3C, CH2CH2N, CH2CH2CO), 1.95 (1H, br, CH), 2.02-2.23 (30H, 10×s, MeCO), 2.17 (2H, t, (CH2)22CH2CO), 2.4-2.8 (4H, brm, CO(CH2)2CO), 2.83 (6H, s, MeN), 2.9-3.5 (32H, m, CH2N), 4.12 (2H, m, CH2OAc), 4.30 (2H, dt, CH2OAc), 5.20, 5.25 (2H, 2×d, CHOAcCO), 5.43, 5.60 (4H, 2×m, (CHOAc)2CHOAcCO), 5.71 (1H, br, (CH2)23CONH), 6.11 (1H, br, CO(CH2)2CONH), 7.18, 7.65 (2H, 2×t, N(CH2CH2NH)2.
[Compound]
Name
C4
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
E4
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
61 mg
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
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Reactant of Route 1
Hexamethylenetetramine
Reactant of Route 2
Hexamethylenetetramine
Reactant of Route 3
Hexamethylenetetramine
Reactant of Route 4
Hexamethylenetetramine
Reactant of Route 5
Hexamethylenetetramine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Hexamethylenetetramine

Citations

For This Compound
54,600
Citations
JM Dreyfors, SB Jones, Y SAYED - American Industrial Hygiene …, 1989 - Taylor & Francis
The available literature hexamethylenetetramine(hexamine) was reviewed with emphasis on its toxicology and epidemiology, its thermal decomposition and regulatory concerns related …
Number of citations: 121 www.tandfonline.com
AM Kirillov - Coordination Chemistry Reviews, 2011 - Elsevier
The design of new coordination polymers is nowadays a challenging research topic that attracts increasing interest due to the unique structural and functional properties of such metal-…
Number of citations: 183 www.sciencedirect.com
SL Zheng, ML Tong, XM Chen - Coordination chemistry reviews, 2003 - Elsevier
The investigations on the construction of silver(I)–hexamethylenetetramine coordination networks containing different additional ligands and counter anions have been reviewed. The …
Number of citations: 281 www.sciencedirect.com
E Bayol, K Kayakırılmaz, M Erbil - Materials Chemistry and Physics, 2007 - Elsevier
The efficiency of hexamethylenetetramine (HMTA), as corrosion inhibitors for steel in de-aerated 0.3M HCl, 0.1MH 2 SO 4 and 0.1MH 2 SO 4 +1.0×10 −3 M HCl solutions have been …
Number of citations: 173 www.sciencedirect.com
M Terpstra, BM Craven, RF Stewart - Acta Crystallographica Section …, 1993 - scripts.iucr.org
New refinements of the crystal structure of hexamethylenetetramine (HMT, C6H12N4) have been carried out using previously reported neutron and X-ray diffraction data collected at …
Number of citations: 53 scripts.iucr.org
G Dolling, BM Powell - … of the Royal Society of London. A …, 1970 - royalsocietypublishing.org
… in the organic molecular crystal deuterated hexamethylenetetramine, at 100 and 298 K. The … the heat capacity of hydrogenous hexamethylenetetramine are calculated. The agreement …
Number of citations: 69 royalsocietypublishing.org
AS Prakash, AMA Khadar, KC Patil… - Journal of Materials …, 2002 - Springer
Hexamethylenetetramine, (CH 2 ) 6 N 4 (HMT) has been employed as a fuel for the first time to synthesize several binary, ternary, and quaternary oxides by the solution combustion …
Number of citations: 106 link.springer.com
N Blažzević, D Kolbah, B Belin, V Šunjić, F Kajfež - Synthesis, 1979 - thieme-connect.com
… There follows a discussion of the use of hexamethylenetetramine for the synthesis of some triaza~ and tetraaza systems and for ring-closure reactions to form five-., six-, or seven-membered …
Number of citations: 166 www.thieme-connect.com
N Iyi, T Matsumoto, Y Kaneko, K Kitamura - Chemistry letters, 2004 - journal.csj.jp
For the homogeneous precipitation of hydrotalcite-like compounds (layered double hydroxides; LDHs), HMT (hexamethylenetetramine) was used and the conditions for obtaining the …
Number of citations: 163 www.journal.csj.jp
V Vinogradoff, A Rimola, F Duvernay… - Physical Chemistry …, 2012 - pubs.rsc.org
There is convincing evidence that the formation of complex organic molecules occurred in a variety of environments. One possible scenario highlights the universe as a giant reactor for …
Number of citations: 58 pubs.rsc.org

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